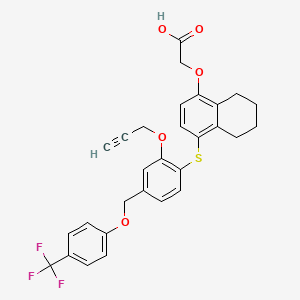
Alkynyl ether, 19
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alkynyl ether, 19, is a compound characterized by the presence of an alkynyl group (a carbon-carbon triple bond) attached to an ether functional group (an oxygen atom connected to two alkyl or aryl groups)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alkynyl ethers typically involves the reaction of an alkynyl halide with an alcohol in the presence of a base. One common method is the Williamson ether synthesis, where an alkynyl halide reacts with an alkoxide ion to form the desired alkynyl ether. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the alkoxide ion from the alcohol.
Industrial Production Methods
Industrial production of alkynyl ethers may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Alkynyl ethers undergo various types of chemical reactions, including:
Oxidation: Alkynyl ethers can be oxidized to form carbonyl compounds such as aldehydes or ketones.
Reduction: Reduction of alkynyl ethers can lead to the formation of alkenyl ethers or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ether oxygen, leading to the formation of new ether derivatives.
Cyclization: Alkynyl ethers can undergo cyclization reactions to form cyclic ethers or heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used in substitution reactions.
Cyclization: Cyclization reactions may require the use of acid or base catalysts to facilitate ring closure.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of an alkynyl ether may yield an aldehyde or ketone, while reduction can produce an alkenyl ether or alkane.
Aplicaciones Científicas De Investigación
Alkynyl ether, 19, has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of bioactive compounds and probes for studying biological processes.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, materials, and coatings with unique properties.
Mecanismo De Acción
The mechanism of action of alkynyl ether, 19, involves its reactivity towards various nucleophiles and electrophiles. The alkynyl group can participate in addition reactions, while the ether oxygen can act as a nucleophilic site. These interactions enable the compound to undergo a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Alkynyl thioethers: Similar to alkynyl ethers but with a sulfur atom replacing the oxygen atom. They exhibit unique reactivity due to the presence of sulfur.
Vinyl ethers: Contain a carbon-carbon double bond instead of a triple bond. They are less reactive than alkynyl ethers but still useful in various synthetic applications.
Enol ethers: Feature an enol (a carbon-carbon double bond adjacent to an alcohol) structure. They are important intermediates in organic synthesis.
Uniqueness
Alkynyl ether, 19, is unique due to the presence of the carbon-carbon triple bond, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable compound for the synthesis of complex molecules and materials with specific properties.
Propiedades
Fórmula molecular |
C29H25F3O5S |
|---|---|
Peso molecular |
542.6 g/mol |
Nombre IUPAC |
2-[[4-[2-prop-2-ynoxy-4-[[4-(trifluoromethyl)phenoxy]methyl]phenyl]sulfanyl-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]acetic acid |
InChI |
InChI=1S/C29H25F3O5S/c1-2-15-35-25-16-19(17-36-21-10-8-20(9-11-21)29(30,31)32)7-13-27(25)38-26-14-12-24(37-18-28(33)34)22-5-3-4-6-23(22)26/h1,7-14,16H,3-6,15,17-18H2,(H,33,34) |
Clave InChI |
ZCORSQTXEMWYOI-UHFFFAOYSA-N |
SMILES canónico |
C#CCOC1=C(C=CC(=C1)COC2=CC=C(C=C2)C(F)(F)F)SC3=C4CCCCC4=C(C=C3)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(s)-3,4-Dihydro-2-(3-methoxyphenyl)-4-methylamino-2h-thieno[3,2-e]-1,2-thiazine-6-sulfonamide-1,1-dioxide](/img/structure/B10779670.png)
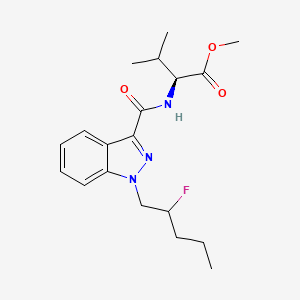
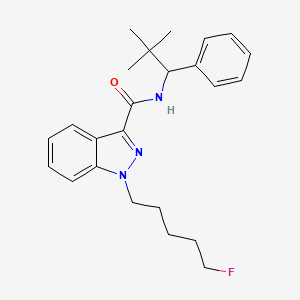
![(Z)-7-[(1R,2R,3R,5R)-5-chloro-2-[(E,4S)-4-(1-ethylcyclobutyl)-4-hydroxybut-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B10779689.png)

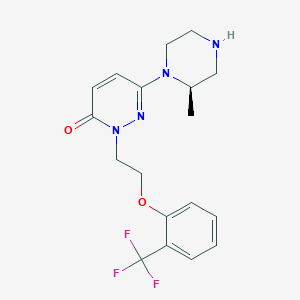
![8-Chloro-2-isopropyl-3-(3-(3-(methylsulfonyl)phenoxy)phenyl)imidazo[1,2-a]pyridine](/img/structure/B10779717.png)
![(2E,4E)-3-Methyl-5-[(1R,2S)-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-cyclopentyl]-penta-2,4-dienoic acid](/img/structure/B10779722.png)
![(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl neopentylcarbamate](/img/structure/B10779729.png)

![1-Methyl-5-[5-methyl-2-oxo-5-(3-thienyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-7-yl]-1H-pyrrole-2-carbonitrile](/img/structure/B10779750.png)
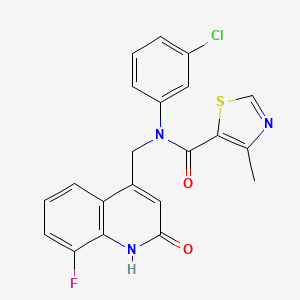

![8-{2-[4-(2,5-Dichloro-phenyl)-piperazin-1-yl]-ethyl}-8-aza-spiro[4.5]decane-7,9-dione](/img/structure/B10779778.png)
